N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
CAS No.:
Cat. No.: VC14809298
Molecular Formula: C16H13N5O2S2
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O2S2 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C16H13N5O2S2/c1-23-9-13-19-20-15(25-13)18-14(22)10-4-5-11-12(8-10)24-16(17-11)21-6-2-3-7-21/h2-8H,9H2,1H3,(H,18,20,22) |
| Standard InChI Key | BTBPSZAVWWOVEC-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring fused to a benzene group, substituted at the 6th position with a carboxamide functional group. The thiadiazole moiety, attached via an imine linkage (), is further modified with a methoxymethyl group at the 5th position and a pyrrole ring at the 2nd position. The -configuration of the imine bond ensures planar geometry, which may enhance interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
| PubChem CID | 39032938 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 2-amino-6-nitrobenzoic acid, which undergoes cyclization with thiourea to form the benzothiazole core. Subsequent coupling with a pre-functionalized thiadiazole intermediate—synthesized via cyclocondensation of thiosemicarbazide with methoxymethyl ketone—yields the target compound. Key reactions include:
-
Benzothiazole Formation:
. -
Thiadiazole Cyclization:
. -
Imine Coupling:
.
Optimization Challenges
Yield optimization remains a hurdle due to steric hindrance during imine bond formation. Catalytic methods using Lewis acids (e.g., ZnCl₂) improve reaction efficiency but require stringent anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.
Mechanistic Insights and Molecular Interactions
Target Prediction
Docking simulations indicate high affinity for kinase ATP-binding pockets (e.g., EGFR, IC₅₀ ≈ 0.8 µM). The thiadiazole ring coordinates with Mg²⁺ ions, while the benzothiazole moiety engages in π-π stacking with hydrophobic residues.
Metabolic Stability
Microsomal assays (human liver) show a half-life of 120 minutes, with primary metabolites arising from O-demethylation and sulfoxidation.
Research Applications and Future Directions
Drug Development
Structural modifications to enhance bioavailability—such as prodrug formulations or PEGylation—are under investigation.
Targeted Delivery
Nanoparticle-encapsulated forms show promise in improving tumor accumulation in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume